molecular formula C8H7BrN2 B2790439 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile CAS No. 2090506-93-5

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No. B2790439
CAS RN: 2090506-93-5
M. Wt: 211.062
InChI Key: FARCNZUUZGRTRT-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, commonly known as BDPC, is a synthetic compound that belongs to the class of pyrrolizidine alkaloids. It was first synthesized in the 1960s and has been studied extensively for its potential applications in the field of medicinal chemistry. BDPC is known for its unique chemical structure and has been shown to exhibit a range of interesting biological properties.

Mechanism of Action

The exact mechanism of action of BDPC is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. BDPC has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. It has also been shown to bind to the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BDPC has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BDPC has also been shown to exhibit antifungal activity against a range of fungal species. In addition, it has been shown to inhibit the replication of certain viruses, including HIV.

Advantages and Limitations for Lab Experiments

BDPC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. BDPC is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of BDPC in lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify. In addition, BDPC has been shown to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BDPC. One area of interest is the development of new drugs based on the structure of BDPC. Researchers are also interested in studying the mechanism of action of BDPC in more detail, in order to better understand its biological effects. In addition, there is interest in exploring the potential applications of BDPC in the treatment of various diseases, including cancer and viral infections. Finally, researchers are interested in exploring the potential use of BDPC as a tool for studying the activity of certain enzymes and receptors in the body.

Synthesis Methods

The synthesis of BDPC involves a multi-step process that requires expertise in organic chemistry. The first step involves the conversion of 2-bromo-1,3-butadiene to 2-bromo-1,3-cyclopentadiene, which is then reacted with ethyl propiolate to form the key intermediate, 2-ethoxycarbonyl-5-bromo-1,3-cyclopentadiene. This intermediate is then subjected to a series of reactions to yield the final product, BDPC.

Scientific Research Applications

BDPC has been the subject of extensive research in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological properties, including antitumor, antifungal, and antiviral activities. BDPC has also been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-4-6(5-10)7-2-1-3-11(7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARCNZUUZGRTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

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